molecular formula C18H15NO2S2 B2817262 2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide CAS No. 1797614-18-6

2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide

Cat. No.: B2817262
CAS No.: 1797614-18-6
M. Wt: 341.44
InChI Key: BZCZYXNJFPJRMV-UHFFFAOYSA-N
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Description

2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide is a complex organic compound featuring a benzamide core substituted with a thiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. The presence of the thiophene ring, known for its electronic properties, makes this compound particularly valuable in the development of advanced materials and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.

Mechanism of Action

The mechanism by which 2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide exerts its effects is largely dependent on its interaction with biological targets. The compound may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The thiophene rings can participate in π-π stacking interactions, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide is unique due to the combination of its structural features, which confer distinct electronic properties and potential biological activity. The presence of both thiophene rings and the benzamide core allows for versatile applications in various fields .

Properties

IUPAC Name

2-methyl-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S2/c1-12-4-2-3-5-15(12)18(21)19-10-14-6-7-16(23-14)17(20)13-8-9-22-11-13/h2-9,11H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCZYXNJFPJRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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